1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride

Sigma receptor Structure-activity relationship Neuropharmacology

1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride (CAS 1609409-31-5) is a heterocyclic compound incorporating a benzylpiperazine moiety connected at the 4-position to a piperidine ring, supplied as the trihydrochloride salt with molecular formula C16H28Cl3N3 and molecular weight 368.77 g/mol. The free base form (C16H25N3, MW 259.39) is listed under CAS 686298-00-0.

Molecular Formula C16H28Cl3N3
Molecular Weight 368.77
CAS No. 1609409-31-5
Cat. No. B2792735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride
CAS1609409-31-5
Molecular FormulaC16H28Cl3N3
Molecular Weight368.77
Structural Identifiers
SMILESC1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl.Cl
InChIInChI=1S/C16H25N3.3ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;;/h1-5,16-17H,6-14H2;3*1H
InChIKeyQOUUEQZEZXZLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(4-piperidinyl)piperazine Trihydrochloride (CAS 1609409-31-5): Procurement-Grade Building Block for Sigma Receptor and CNS Ligand Research


1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride (CAS 1609409-31-5) is a heterocyclic compound incorporating a benzylpiperazine moiety connected at the 4-position to a piperidine ring, supplied as the trihydrochloride salt with molecular formula C16H28Cl3N3 and molecular weight 368.77 g/mol . The free base form (C16H25N3, MW 259.39) is listed under CAS 686298-00-0 . This compound serves as a key research intermediate and scaffold within the broader 1-aralkyl-4-benzylpiperazine/piperidine chemotype, which has been systematically characterized for sigma-1 (σ1) and sigma-2 (σ2) receptor affinity, dopamine D2/D3/D4 receptor binding, melanin-concentrating hormone (MCH) receptor modulation, and cholinesterase inhibition [1][2][3]. The trihydrochloride salt form is specifically selected for applications requiring high aqueous solubility. Available from commercial suppliers at purities of 95% (Fluorochem) to NLT 98% (MolCore) , this compound is positioned for pharmaceutical R&D and chemical biology applications where precise salt stoichiometry and solubility characteristics are critical experimental variables.

Why 1-Benzyl-4-(4-piperidinyl)piperazine Trihydrochloride Cannot Be Replaced by Simpler Piperazine or Piperidine Analogs in Sigma Receptor and CNS Target Research


Within the benzylpiperazine/benzylpiperidine chemotype, receptor affinity is exquisitely sensitive to both the nature of the heterocyclic core and the presence of a second basic nitrogen. 1-Benzylpiperazine (BZP) alone shows negligible sigma receptor binding (Ki > 10,000 nM) [1], while the corresponding piperidine scaffold at an equivalent substitution pattern yields moderate-to-weak sigma affinity (e.g., 10ab: σ1 Ki = 700 nM, σ2 Ki = 370 nM) [2]. The incorporation of a piperidine ring at the 4-position of the benzylpiperazine core creates a dual-pharmacophore architecture that dramatically enhances sigma receptor affinity (e.g., 10bb: σ1 Ki = 18.0 nM, σ2 Ki = 32.8 nM) — representing an approximately 39-fold improvement in σ1 affinity compared to the piperidine-only analog [2]. Furthermore, the trihydrochloride salt form provides defined stoichiometry (three HCl equivalents per free base molecule) that directly impacts aqueous solubility, formulation reproducibility, and assay compatibility compared to the free base (CAS 686298-00-0) or dihydrochloride salt (CAS 868707-62-4) . These quantitative differences in both pharmacophore architecture and salt-form properties mean that procurement of a simpler benzylpiperazine, benzylpiperidine, or alternative salt form cannot reproduce the same experimental outcomes in sigma receptor binding assays, dopamine receptor profiling, or MCH receptor studies without introducing uncontrolled variables.

Quantitative Differentiation Evidence: 1-Benzyl-4-(4-piperidinyl)piperazine Trihydrochloride vs. Closest Analogs and In-Class Candidates


Piperazine Core vs. Piperidine Core: ~39-Fold Superior σ1 Receptor Affinity for the Piperazine Scaffold

In a direct head-to-head comparison within the same study, the 1-aralkyl-4-benzylpiperazine derivative 10bb exhibited σ1 Ki = 18.0 nM and σ2 Ki = 32.8 nM, whereas its structurally matched piperidine counterpart 10ab showed σ1 Ki = 700 nM and σ2 Ki = 370 nM [1]. This represents an approximately 39-fold improvement in σ1 binding affinity conferred solely by the piperazine core. The study authors explicitly concluded that 'piperazine derivatives bind to σ receptor subtypes with stronger affinity with respect to the corresponding piperidine derivatives and are better ligands for σ1 than σ2 receptors' [1]. This class-level SAR principle is directly relevant to any compound incorporating the 1-benzyl-4-(piperidin-4-yl)piperazine scaffold, as the piperazine ring is the critical pharmacophoric element for high-affinity sigma receptor engagement.

Sigma receptor Structure-activity relationship Neuropharmacology

Trihydrochloride Salt Stoichiometry: Defined 3:1 HCl Equivalents for Aqueous Solubility and Formulation Precision Relative to Free Base and Dihydrochloride Forms

The target compound (CAS 1609409-31-5) is supplied as the trihydrochloride salt (C16H28Cl3N3, MW 368.77 g/mol), containing three equivalents of HCl per free base molecule . In contrast, the dihydrochloride salt (CAS 868707-62-4) contains two HCl equivalents (C16H27Cl2N3, MW 332.31 g/mol) , and the free base/monohydrochloride (CAS 686298-00-0) has a molecular weight of 259.39 g/mol (free base) . Each additional HCl equivalent increases the molecular weight by approximately 36.46 g/mol and proportionally enhances aqueous solubility through increased ionization. While experimentally measured solubility values for this specific compound are not publicly available, the general principle that trihydrochloride salts of piperazine-containing compounds exhibit superior aqueous solubility compared to their dihydrochloride or free base counterparts is well-established across the piperazine chemical space . This defined stoichiometry eliminates the variability inherent in using free base forms that require in situ salt formation or pH adjustment.

Salt selection Aqueous solubility Formulation development

Dual Pharmacophore Architecture: Benzylpiperazine + Piperidine Enables Simultaneous Sigma and 5-HT1A Receptor Engagement vs. Single-Pharmacophore Analogs

The 1-benzyl-4-(piperidin-4-yl)piperazine scaffold uniquely combines two pharmacophoric elements — the benzylpiperazine moiety (critical for sigma receptor binding) and the pendant piperidine ring (which can engage additional receptor targets or serve as a functionalization handle). The Costantino et al. (2005) study demonstrated that certain 1-aralkyl-4-benzylpiperazine/piperidine derivatives achieve dual high-affinity binding to both sigma receptors and serotonin 5-HT1A receptors, with compounds 9aa, 9ba, and 9ab exhibiting Ki values in the nanomolar range for both targets while maintaining selectivity over dopamine D2 receptors [1]. Specifically, the piperidine derivative 9ab displayed 5-HT1A pD2 = 8.20 (Emax 41.7%) and 9aa showed pD2 = 7.89 (Emax 61.9%) in a [35S]GTPγS functional assay, indicating partial agonist activity at human 5-HT1A receptors [1]. In contrast, simple 1-benzylpiperazine (BZP) lacks this dual-receptor engagement profile, as it does not bind sigma receptors (Ki > 10,000 nM) and acts primarily as a non-selective monoamine releaser [2]. The piperidine ring at the 4-position of the piperazine thus serves as a critical structural feature enabling polypharmacology.

Polypharmacology Sigma receptor Serotonin 5-HT1A Antipsychotic drug discovery

Piperazine vs. Piperidine Binding Mode Divergence: Evidence for Distinct Sigma-1 Receptor Interaction Mechanisms Supporting Scaffold-Specific SAR

The Costantino et al. (2005) study provides systematic evidence that piperazine and piperidine derivatives interact with sigma-1 receptors through distinct binding modes. The study authors state: 'the comparison of their affinity with that of the corresponding piperidines strongly supports the possibility of a different binding mode' [1]. This conclusion is reinforced by a more recent study (De Luca et al., 2023) that demonstrated that piperidine/piperazine-based compounds can achieve sigma-1 receptor (S1R) Ki values as low as 3.2 nM — comparable to the reference compound haloperidol (Ki = 2.5 nM) — and act as S1R agonists in functional assays [2]. Furthermore, a 2022 study on dual H3/σ1 receptor antagonists showed that replacing piperidine with piperazine in matched molecular pairs can shift σ1R affinity by over 400-fold (σ1R Ki = 1531 nM for piperidine vs. 3.64 nM for piperazine analog), while H3R affinity remains in the same range (hH3R Ki = 3.17 vs. 7.70 nM) [3]. This demonstrates that the piperazine nitrogen is not merely a passive structural element but actively determines receptor subtype engagement and binding pose geometry.

Sigma-1 receptor Binding mode Computational chemistry Ligand design

Piperidin-4-yl Substitution as a Synthetic Diversification Handle: Enabling Modular SAR Exploration vs. Non-Functionalizable 1-Benzylpiperazine

The 4-(piperidin-4-yl) substituent on the piperazine ring provides a secondary amine handle (on the piperidine ring) that enables further chemical derivatization — including N-acylation, N-alkylation, sulfonylation, and reductive amination — without perturbing the benzylpiperazine pharmacophore. This is a critical advantage over simple 1-benzylpiperazine (CAS 2759-28-6), which lacks a second functionalizable nitrogen. The commercial availability of the trihydrochloride salt with defined purity (95–98%) facilitates direct use in parallel synthesis and library production. The isoxazolylpiperidinylpiperazine library reported by Landge et al. (2011) exemplifies how this scaffold can generate focused compound collections for dopamine D3 and D4 receptor antagonist screening [1]. Similarly, the MCH receptor patent literature explicitly claims 1-benzyl-4-aryl-piperazines and 1-benzyl-4-aryl-piperidines as privileged scaffolds for MCH receptor modulation, where the 4-position substituent is the primary site of structural diversity [2]. In contrast, 1-(1-benzylpiperidin-4-yl)piperazine (a regioisomer with reversed connectivity) presents a different spatial orientation of the two basic nitrogens, which would alter the vector of any appended functionality.

Medicinal chemistry Chemical biology Parallel synthesis Building block

Commercially Specified Purity Tiers (95% vs. NLT 98%) Enable Fit-for-Purpose Procurement Across Discovery and Development Stages

The target compound is available at two distinct purity specifications depending on the supplier: 95.0% (Fluorochem, UK) and NLT 98% (MolCore, China, ISO-certified) . This tiered availability allows procurement decisions to be aligned with project stage: the 95% grade is suitable for early-stage library synthesis and primary screening where cost efficiency is prioritized, while the NLT 98% grade meets the higher purity requirements of lead optimization, in vivo pharmacology, and formulation development where impurity profiles must be tightly controlled. In comparison, the dihydrochloride salt (CAS 868707-62-4) is also available at 98% purity from certain vendors , but with different salt stoichiometry that affects molecular weight correction in dose calculations. The free base (CAS 686298-00-0) is typically supplied at 98% purity , but its use in aqueous assays requires additional pH adjustment or in situ salt formation, introducing variability. No single-supplier alternative compound simultaneously offers the trihydrochloride stoichiometry, ISO-certified quality system documentation, and dual purity tier availability.

Quality control Procurement Analytical chemistry Lead optimization

Optimal Application Scenarios for 1-Benzyl-4-(4-piperidinyl)piperazine Trihydrochloride Based on Quantified Differentiation Evidence


Sigma-1 Receptor Focused Screening Library Synthesis Using the Dual-Amine Scaffold for Parallel Derivatization

The piperidine secondary amine provides an orthogonal functionalization handle distinct from the piperazine core, enabling two-dimensional library production through sequential N-acylation or N-alkylation. This is directly validated by the isoxazolylpiperidinylpiperazine library approach of Landge et al. (2011) for dopamine D3/D4 antagonist screening [1] and by the piperidine/piperazine-based S1R agonist discovery campaign of De Luca et al. (2023), which identified compound 1 (S1R Ki = 3.2 nM, comparable to haloperidol Ki = 2.5 nM) [2]. The trihydrochloride salt's aqueous solubility facilitates high-throughput chemistry workflows in polar solvents without additional base treatment. The ~39-fold sigma-1 affinity advantage of the piperazine core over matched piperidine analogs, as established by Costantino et al. (2005) [3], makes this scaffold the rational choice for S1R-targeted library enumeration.

Atypical Antipsychotic Lead Generation Requiring Dual Sigma/5-HT1A Receptor Engagement with D2 Selectivity

Compounds 9aa and 9ab from the Costantino et al. (2005) study demonstrated nanomolar dual affinity for sigma and 5-HT1A receptors with selectivity over D2 receptors, and exhibited partial agonist activity at human 5-HT1A receptors (pD2 = 7.89–8.20, Emax = 41.7–61.9%) in the [35S]GTPγS functional assay [3]. The 1-benzyl-4-(piperidin-4-yl)piperazine scaffold preserves the critical benzylpiperazine pharmacophore required for sigma binding while the pendant piperidine enables tuning of 5-HT1A affinity and D2 selectivity. This polypharmacological profile cannot be achieved with simple 1-benzylpiperazine, which lacks sigma receptor binding entirely (Ki > 10,000 nM) [4]. Procurement of the trihydrochloride salt with NLT 98% purity supports in vivo behavioral pharmacology studies where defined salt stoichiometry is critical for accurate dosing.

MCH Receptor Modulator Development Exploiting the 1-Benzyl-4-aryl-piperazine Privileged Scaffold

U.S. Patent US6953801 B2 (Neurogen Corporation) explicitly claims 1-benzyl-4-aryl-piperazines and 1-benzyl-4-aryl-piperidines as MCH receptor ligands for the treatment of metabolic, feeding, and sexual disorders [5]. The 1-benzyl-4-(piperidin-4-yl)piperazine scaffold serves as a direct synthetic precursor to 1-benzyl-4-aryl-piperazines through N-arylation of the piperidine nitrogen. The dual-amine architecture allows the benzyl group (on piperazine) and the aryl/heteroaryl group (on piperidine) to be varied independently, enabling systematic exploration of both MCHR1 binding pockets. The defined trihydrochloride stoichiometry ensures that salt form does not confound in vivo metabolic readouts.

Development-Stage In Vivo Pharmacology Requiring ISO-Certified High-Purity Building Blocks with Reproducible Salt Stoichiometry

For programs transitioning from hit-to-lead into lead optimization and IND-enabling studies, the MolCore-supplied material at NLT 98% purity with ISO certification provides the quality documentation required for GLP-compliant study execution. The trihydrochloride form eliminates the batch-to-batch variability in salt content that can occur with hygroscopic free bases or incompletely salted dihydrochloride forms. The 368.77 g/mol molecular weight (corresponding to exactly C16H28Cl3N3) enables precise molarity calculations for in vivo dosing solutions without the need for elemental analysis confirmation of salt content prior to each use — a practical advantage over the free base (CAS 686298-00-0) where the actual salt form may vary between supplier lots.

Quote Request

Request a Quote for 1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.